molecular formula C16H11Cl2N3OS B2920418 2,5-dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392243-60-6

2,5-dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2920418
CAS No.: 392243-60-6
M. Wt: 364.24
InChI Key: YMLYUPRWBIJFAZ-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a 4-methylphenyl group at position 3. The benzamide moiety is substituted with chlorine atoms at the 2- and 5-positions, contributing to its distinct electronic and steric properties. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, antifungal, and pesticidal properties .

Properties

IUPAC Name

2,5-dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS/c1-9-2-4-10(5-3-9)15-20-21-16(23-15)19-14(22)12-8-11(17)6-7-13(12)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLYUPRWBIJFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, supported by various research findings and data tables.

  • Molecular Formula : C16H11Cl2N3OS
  • CAS Number : 332407-67-7
  • Molar Mass : 364.25 g/mol

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit a range of biological activities. The compound in focus has been evaluated for its antimicrobial and anticancer properties.

Antimicrobial Activity

A study conducted on various thiadiazole derivatives, including this compound, assessed their efficacy against common bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Aspergillus niger and Aspergillus oryzae. The results revealed significant antibacterial activity at a concentration of 1 µg/mL using the cup plate method .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (µg/mL)
This compoundE. coli1
S. aureus1
A. niger1
A. oryzae1

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promising results in anticancer studies. A recent investigation evaluated the cytotoxic effects of various thiadiazole derivatives on breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard treatments like 5-Fluorouracil .

Table 2: Cytotoxic Effects of Thiadiazole Derivatives

Compound NameCell LineIC50 (µM)
This compoundMCF-7XX (to be determined)
HepG2XX (to be determined)

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with cellular targets such as enzymes involved in DNA replication or protein synthesis. Specifically, the presence of chlorine and thiadiazole moieties may enhance lipophilicity and facilitate membrane penetration, leading to increased bioavailability and efficacy against target cells .

Case Studies

Several studies have documented the synthesis and evaluation of thiadiazole derivatives for biological activity:

  • Synthesis and Characterization : A study synthesized various amides of thiadiazole derivatives and characterized them using spectroscopic methods. The synthesized compounds were screened for antimicrobial activity against pathogenic bacteria and fungi .
  • Anticancer Evaluation : Another study focused on evaluating the anticancer potential of modified thiadiazoles against MCF-7 and HepG2 cell lines. The results suggested that structural modifications could enhance cytotoxic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs of 2,5-dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, emphasizing substituent effects on spectral, physical, and biological properties.

Substituent Effects on Spectral Properties

Halogenated Benzamides ():

  • 3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) :
    • IR : N-H (3280 cm⁻¹), C=O (1680 cm⁻¹).
    • ¹H NMR : Pyridine protons at δ 8.60–7.40 ppm; chloro-substituted benzamide protons at δ 7.80–7.20 ppm.
    • MS : Molecular ion peak at m/z 347 .
  • 4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f) :
    • IR : N-H (3295 cm⁻¹), C=O (1675 cm⁻¹).
    • ¹H NMR : Fluorobenzamide protons at δ 7.95–7.30 ppm.
    • MS : Molecular ion peak at m/z 331 .

Key Insight: Chloro substituents (electron-withdrawing) downfield-shift aromatic protons compared to fluoro analogs.

Thiadiazole Core Modifications ()

  • N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) :

    • IR : Dual C=O stretches (1679, 1605 cm⁻¹).
    • ¹H NMR : Acetyl/methyl groups at δ 2.49–2.63 ppm; aromatic protons at δ 8.39–7.47 ppm.
    • Melting Point : 290°C .
  • 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole :

    • Crystal Structure : Butterfly conformation with dihedral angles of 46.3° between thiadiazole rings.
    • Lattice Parameters : a = 16.8944 Å, b = 4.1959 Å, c = 27.107 Å .

Key Insight : Bulky substituents (e.g., 4-methylphenyl) on the thiadiazole ring influence crystal packing and conformational flexibility. The target compound’s 4-methylphenyl group may enhance lipophilicity compared to pyridinyl or acetylated analogs .

Data Tables

Table 1: Spectral and Physical Properties of Selected Analogs

Compound Name Substituents Melting Point (°C) IR C=O (cm⁻¹) Key ¹H NMR Shifts (ppm) Reference
4b () 3-Cl, pyridin-2-yl Not reported 1680 8.60–7.40 (pyridine)
4f () 4-F, pyridin-2-yl Not reported 1675 7.95–7.30 (fluorobenzene)
8a () Acetyl, methylpyridinyl 290 1679, 1605 2.49–2.63 (CH₃)
2-(4-Methylphenyl)-... () 4-Methylphenyl, sulfanyl Not reported Not reported Not applicable (X-ray)

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